molecular formula C7H5BrN2 B1524953 5-Bromoimidazo[1,5-a]pyridine CAS No. 885275-77-4

5-Bromoimidazo[1,5-a]pyridine

Cat. No. B1524953
M. Wt: 197.03 g/mol
InChI Key: SKBCZHYUTRSKIY-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C7H5BrN2 . It is recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular weight of 5-Bromoimidazo[1,5-a]pyridine is 197.03 . The InChI code for this compound is 1S/C7H5BrN2/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H .


Chemical Reactions Analysis

There is a fierce competition between amidation and bromination in the chemical reactions involving 5-Bromoimidazo[1,5-a]pyridine . Iodine plays an extremely important role in this C–C bond cleavage reaction .


Physical And Chemical Properties Analysis

5-Bromoimidazo[1,5-a]pyridine is a white to pale yellow to pale brown crystalline powder . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Bromoimidazo[1,5-a]pyridine serves as a precursor for synthesizing a variety of heterocyclic compounds. It has been used in the synthesis of imidazo[1,2-c]pyrimidine derivatives, highlighting its versatility in producing structurally diverse molecules (Rogul'chenko, Mazur, & Kochergin, 1975). Additionally, the compound has been employed in the synthesis of new polyheterocyclic ring systems, demonstrating its utility in constructing complex molecular architectures (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Development of Fluorescent Materials

5-Bromoimidazo[1,5-a]pyridine derivatives have been used in the synthesis of fluorescent materials. For instance, the halogenation of 3-arylimidazo[1,5-a]pyridines and subsequent reactions have led to the production of 1,3-diarylated imidazo[1,5-a]pyridines, exhibiting a range of fluorescent emissions. This highlights the potential of these compounds in the development of new fluorescent materials (Shibahara et al., 2009).

Pharmaceutical Research

In pharmaceutical research, derivatives of 5-Bromoimidazo[1,5-a]pyridine have been explored for their potential in drug development. For instance, N-Heterocyclic Carbenes derived from 5-bromoimidazo[1,5-a]pyridinium salts have been studied for their synthetic applications in creating new mesoionic, fused tricyclic systems. Such studies underline the importance of these compounds in the synthesis of novel pharmaceuticals (Benaissa et al., 2019).

Potential Therapeutic Agents

5-Bromoimidazo[1,5-a]pyridine and its derivatives have been identified as promising scaffolds for therapeutic agents. They have found applications in various therapeutic areas, including anticancer, antimicrobial, and antiviral treatments. This wide range of applications in medicinal chemistry makes them significant in the search for new therapeutic agents (Deep et al., 2016).

Safety And Hazards

The safety information for 5-Bromoimidazo[1,5-a]pyridine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist or gas, and ensuring adequate ventilation .

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 5-Bromoimidazo[1,5-a]pyridine and related compounds could have potential applications in the development of new drugs, particularly for the treatment of tuberculosis .

properties

IUPAC Name

5-bromoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBCZHYUTRSKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693075
Record name 5-Bromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoimidazo[1,5-a]pyridine

CAS RN

885275-77-4
Record name 5-Bromoimidazo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Levesque, WS Bechara… - The Journal of …, 2017 - ACS Publications
Herein we report the discovery of the benzo[a]imidazo[2,1,5-c,d]indolizine motif displaying tunable emission covering most of the visible spectrum. The polycyclic core is obtained from …
Number of citations: 33 pubs.acs.org
F Grande-Carmona, J Iglesias-Sigüenza… - …, 2015 - ACS Publications
The selective Suzuki cross-coupling of 1,3-dichloroisoquinoline with 2-substituted 1-naphthylboronic acids/esters followed by construction of the imidazo[1,5-b]isoquinoline ring and …
Number of citations: 51 pubs.acs.org
L Constantineau-Forget - 2015 - papyrus.bib.umontreal.ca
Dans ce mémoire, deux principaux sujets seront présentés. Nos efforts se sont d’abord tournés vers la synthèse du cylindrocyclophane F, un [7,7]-paracyclophane naturel, puis vers l’…
Number of citations: 4 papyrus.bib.umontreal.ca

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